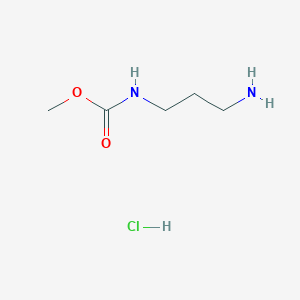

methyl N-(3-aminopropyl)carbamate hydrochloride

Description

Methyl N-(3-aminopropyl)carbamate hydrochloride is a carbamate derivative featuring a 3-aminopropyl backbone, a methyl ester group, and a hydrochloride salt. This compound is characterized by its bifunctional reactivity: the primary amine group enables nucleophilic reactions (e.g., conjugation, crosslinking), while the carbamate group contributes to stability and controlled release properties. It is widely used in polymer chemistry, drug delivery systems, and as a synthetic intermediate for bioactive molecules.

Properties

IUPAC Name |

methyl N-(3-aminopropyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-9-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSWYNFRZKTPQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl N-(3-aminopropyl)carbamate hydrochloride typically involves the reaction of methyl carbamate with 3-aminopropylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

Methyl N-(3-aminopropyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbamic acid.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems

Methyl N-(3-aminopropyl)carbamate hydrochloride serves as a molecular carrier for drug delivery systems. Its structure allows it to facilitate the transport of therapeutic agents across biological membranes, enhancing the bioavailability of drugs. This characteristic is particularly beneficial in developing light-activated polymers that can release drugs in response to specific stimuli, making it a valuable component in targeted therapy and controlled drug release systems .

1.2 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain analogues can potentiate the action of antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential role in overcoming antibiotic resistance and enhancing the efficacy of existing treatments .

Chemical Synthesis

2.1 Synthetic Methodologies

The compound is utilized in synthetic organic chemistry as an intermediate for producing various derivatives. The synthesis involves reacting 3-chloropropylamine hydrochloride with methacrylic anhydride, followed by several steps including hydrazinolysis and salification to yield this compound . This method is advantageous due to its cost-effectiveness and high yield, making it suitable for industrial applications.

2.2 Polymer Chemistry

In polymer chemistry, this compound is explored as a monomer for creating functionalized polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and biocompatibility, which is essential for biomedical applications such as scaffolds in tissue engineering .

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that certain derivatives can modulate the activity of sphingosine-1-phosphate lyase, which plays a crucial role in cell signaling and cancer progression . This application highlights its importance in biochemical research aimed at understanding disease mechanisms and developing therapeutic interventions.

3.2 Analytical Chemistry

this compound is also used in analytical chemistry for the development of new assays and detection methods. Its ability to form stable complexes with various analytes makes it useful for enhancing the sensitivity and specificity of detection techniques such as high-performance liquid chromatography (HPLC) .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Enhanced bioavailability |

| Antimicrobial activity | Potentiation of antibiotic effects | |

| Chemical Synthesis | Intermediate for derivative synthesis | Cost-effective, high yield |

| Monomer for functionalized polymers | Improved mechanical properties | |

| Biochemical Research | Enzyme inhibition studies | Insights into disease mechanisms |

| Analytical chemistry assays | Increased sensitivity and specificity |

Mechanism of Action

The mechanism of action of methyl N-(3-aminopropyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

The ester group in the carbamate structure significantly influences solubility, stability, and biological activity. Key analogs include:

Key Differences :

- Solubility : Methyl and tert-butyl derivatives are more water-soluble than benzyl analogs.

- Stability : Benzyl and tert-butyl groups offer steric protection against enzymatic degradation compared to methyl.

- Applications : Benzyl derivatives are preferred in solid-phase peptide synthesis, while tert-butyl analogs are used in orthogonal protection strategies .

Functional Group Analogs

Replacing the carbamate group with other functionalities alters reactivity and applications:

Key Differences :

- Reactivity : Carbamates and methacrylamides participate in radical polymerization, whereas acetamides and polyamines rely on amine-specific reactions.

- Biological Activity : Spermidine exhibits intrinsic bioactivity (e.g., autophagy induction), while synthetic carbamates are typically inert until metabolized .

Role in Polymer Chemistry

- Hydrogel Synthesis : Analogous compounds like APMA are copolymerized with acrylates (e.g., THMA) to form hydrogels with high hydrogen-bond density, enabling strong tissue adhesion .

- Drug Delivery : Carbamates’ hydrolytic stability allows sustained release of conjugated drugs, as seen in tert-butyl-protected prodrugs .

Pharmacological Relevance

- TRPM8 Modulation: Structural analogs like AMTB hydrochloride (N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]benzamide HCl) act as TRPM8 channel blockers, highlighting the 3-aminopropyl motif’s role in targeting ion channels .

- Antimicrobial Activity: Cationic 3-aminopropyl derivatives disrupt bacterial membranes, a property leveraged in antiseptic coatings .

Biological Activity

Methyl N-(3-aminopropyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, cell signaling pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a carbamate functional group attached to a 3-aminopropyl chain. This structure contributes to its biochemical properties, making it a candidate for various pharmacological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Enzyme Inhibition :

- The compound may act as an inhibitor for enzymes involved in metabolic pathways, particularly those related to acetylcholine esterase (AChE) activity. Research indicates that carbamate derivatives often exhibit neurotoxic effects by inhibiting AChE, leading to increased acetylcholine levels and subsequent neurotoxicity .

-

Cell Signaling :

- This compound has been studied for its role in cell signaling pathways. Its interaction with specific receptors can modulate cellular responses, potentially influencing processes such as apoptosis and proliferation .

- Antimicrobial Activity :

Case Study 1: Neurotoxic Effects

A study investigating the neurotoxic effects of various N-methyl carbamates found that exposure to this compound resulted in significant inhibition of AChE activity in preweanling rats. The research highlighted the compound's potential for acute toxicity, underscoring the need for careful handling and risk assessment in agricultural settings where carbamate pesticides are utilized .

Case Study 2: Antimicrobial Efficacy

In a separate investigation, this compound demonstrated notable antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition, suggesting its potential as a therapeutic agent in treating resistant infections .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-Butyl (3-aminopropyl)(methyl)carbamate | Lacks methyl group | More hydrophilic due to absence of methyl group |

| N-(3-Aminopropyl)-N-methylcarbamic acid | Contains an additional methyl group | Potentially more lipophilic |

| N-Boc-N-methyl-1,3-diaminopropane | Contains a Boc protecting group | Used primarily for protecting amines during synthesis |

This comparison highlights how variations in structure can influence biological activity and chemical reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl N-(3-aminopropyl)carbamate hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves carbamate formation via coupling reactions. Carbodiimide-based reagents like EDC (N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide hydrochloride) are effective for activating carboxyl groups in aqueous conditions . Reaction stoichiometry (e.g., 1.5:1 molar ratio of coupling agent to substrate) and solvent polarity (e.g., DMF for solubility) significantly impact yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm the presence of the aminopropyl group (δ 1.6–2.2 ppm for CH) and methyl carbamate (δ 3.6–3.8 ppm).

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 210–230 nm) to assess purity (>98% via area normalization).

- Melting Point Analysis : Compare experimental values (e.g., 141–144°C for structurally similar hydrochlorides) to literature data .

Q. What safety considerations and handling protocols are critical when working with this compound in laboratory settings?

- Methodological Answer : The compound may exhibit acute toxicity (H302/H312) and skin irritation (H315). Use PPE (gloves, lab coat), conduct reactions in a fume hood, and implement spill containment measures. Refer to GHS-compliant safety sheets for disposal protocols .

Advanced Research Questions

Q. How do solvent polarity and reaction stoichiometry affect the carbamate formation efficiency in the synthesis of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack by stabilizing intermediates, while excess coupling agent (e.g., 2:1 EDC-to-substrate ratio) drives reaction completion. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to optimize conditions .

Q. What are the common sources of data inconsistency in the reported physicochemical properties of this compound, and how can researchers validate these parameters?

- Methodological Answer : Discrepancies in melting points or solubility arise from impurities or hygroscopicity. Validate data via:

- Thermogravimetric Analysis (TGA) : Confirm decomposition profiles.

- Karl Fischer Titration : Quantify water content in hygroscopic samples.

- Cross-laboratory reproducibility studies using standardized protocols .

Q. How should researchers design controlled experiments to investigate the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Use split-plot experimental designs to assess abiotic (e.g., hydrolysis at pH 3–11) and biotic degradation (microbial consortia exposure). Analyze metabolites via LC-MS and quantify half-lives under varying environmental conditions (e.g., UV exposure, soil matrices) .

Q. What analytical challenges arise when quantifying trace concentrations of this compound in complex matrices, and how can they be mitigated?

- Methodological Answer : Matrix interference in biological or environmental samples requires:

- Solid-Phase Extraction (SPE) : Use C18 cartridges for pre-concentration.

- Tandem Mass Spectrometry (MS/MS) : Employ multiple reaction monitoring (MRM) for selectivity.

- Internal Standards : Deuterated analogs (e.g., -labeled derivatives) improve quantification accuracy .

Q. How can researchers employ structure-activity relationship (SAR) models to predict the biological activity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.